2-Chloro-N-(1,3-thiazol-2-yl)acetamide

Description

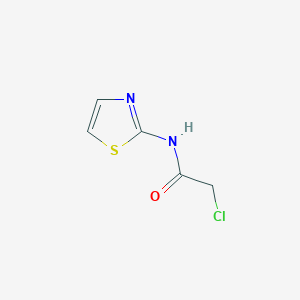

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2OS/c6-3-4(9)8-5-7-1-2-10-5/h1-2H,3H2,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSDJRBFOXKCGFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20280640 | |

| Record name | 2-Chloro-N-(1,3-thiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20280640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>26.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24804185 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5448-49-7 | |

| Record name | 5448-49-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17824 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-N-(1,3-thiazol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20280640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Chloro-N-(1,3-thiazol-2-yl)acetamide chemical properties

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 2-Chloro-N-(1,3-thiazol-2-yl)acetamide

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic intermediate in pharmaceutical and chemical research. The document details the compound's physicochemical properties, outlines a robust synthetic protocol, explores its core reactivity as an electrophilic building block, and provides a full spectroscopic characterization. Furthermore, it addresses critical safety and handling procedures essential for laboratory use. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile molecule in the synthesis of novel bioactive agents.

Introduction: The Convergence of Two Pharmacophores

In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. This compound (Figure 1) represents a quintessential example of this approach, merging two moieties of significant pharmacological interest. The 1,3-thiazole ring is a core component of numerous approved drugs, prized for its unique electronic properties and ability to engage in diverse biological interactions. Thiazole derivatives are known to exhibit a vast range of activities, including antibacterial, anti-inflammatory, and anti-fungal properties[1].

Juxtaposed with this is the α-chloroacetamide group, a highly versatile and reactive functional handle. Its utility stems from the electrophilic nature of the carbon atom bearing the chlorine, making it an excellent substrate for nucleophilic substitution reactions[2]. This reactivity allows chemists to readily conjugate the thiazole scaffold to other molecules of interest, making this compound a valuable intermediate for constructing complex molecular architectures and for use in fragment-based drug discovery.

graph "Chemical_Structure" {

layout=neato;

node [shape=none, margin=0];

mol [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=226883&t=l" label=""];

}This guide serves as a technical deep-dive into the essential chemical properties of this compound, providing the foundational knowledge required for its effective application in a research and development setting.

Compound Profile and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in experimental work. The key identifiers and computed properties for this compound are summarized in Table 1.

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 5448-49-7 | [3][4] |

| Molecular Formula | C₅H₅ClN₂OS | [3] |

| Molecular Weight | 176.62 g/mol | [3] |

| Canonical SMILES | C1=CSC(=N1)NC(=O)CCl | [3] |

| InChIKey | LSDJRBFOXKCGFY-UHFFFAOYSA-N | [3] |

| Solubility | >26.5 µg/mL (at pH 7.4) | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 4 | [3] |

| Rotatable Bonds | 2 | [3] |

Synthesis: Forging the Amide Bond

The primary and most efficient method for synthesizing this compound is the N-acylation of 2-aminothiazole with chloroacetyl chloride. This is a classic nucleophilic acyl substitution reaction.

Causality of Experimental Design

The choice of reagents and conditions is critical for achieving a high yield and purity.

-

Starting Materials : 2-aminothiazole serves as the nucleophile, with the exocyclic amine being more nucleophilic than the ring nitrogens. Chloroacetyl chloride is the electrophilic acylating agent.

-

Solvent : Anhydrous aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) are preferred to prevent hydrolysis of the highly reactive chloroacetyl chloride[5][6].

-

Base : The reaction generates hydrochloric acid (HCl) as a byproduct. A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is essential to neutralize the acid, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction[1][6].

-

Temperature : The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction upon adding the acyl chloride, and then allowed to proceed at room temperature to ensure completion[6].

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthesis protocol.

Caption: Figure 2. Step-by-step workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative method adapted from general procedures for N-acylation[6]. Researchers should perform their own risk assessment before proceeding.

-

Preparation : In a dry round-bottom flask under a nitrogen atmosphere, dissolve 2-aminothiazole (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM, approx. 10 mL per gram of amine).

-

Cooling : Cool the stirred solution to 0 °C using an ice-water bath.

-

Addition : In a separate dry vessel, dissolve chloroacetyl chloride (1.1 eq) in a small volume of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 20-30 minutes.

-

Reaction : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 4-12 hours.

-

Monitoring : Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.

-

Work-up : Quench the reaction by carefully adding deionized water. Transfer the mixture to a separatory funnel.

-

Extraction : Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.

-

Drying and Concentration : Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product.

Chemical Reactivity: The Electrophilic Handle

The primary driver of this compound's synthetic utility is the reactivity of the C-Cl bond. The electron-withdrawing effect of the adjacent carbonyl group makes the methylene carbon (α-carbon) highly electrophilic and susceptible to attack by a wide range of nucleophiles.

This reactivity enables its use as an alkylating agent to introduce the N-(1,3-thiazol-2-yl)acetamide moiety onto other molecules. This is a common strategy in drug discovery for linking a pharmacophore (the thiazole) to another binding fragment or scaffold via a stable linker.

Nucleophilic Substitution Reactions

The compound readily undergoes SN2 reactions with various nucleophiles:

-

S-Alkylation : Thiols and thiolate anions are excellent nucleophiles for this reaction, leading to the formation of stable thioether linkages. This is particularly relevant for targeting cysteine residues in proteins or for synthesizing sulfur-containing heterocycles[2][7].

-

N-Alkylation : Primary and secondary amines react to form substituted glycine amides. This allows for the extension of the molecular structure and the introduction of basic centers to modulate solubility and pharmacokinetic properties[2].

-

O-Alkylation : Alcohols and phenols can also serve as nucleophiles, typically in the presence of a base, to form ether linkages.

General Reactivity Diagram

Caption: Figure 3. General Sₙ2 reaction pathway with common O, N, and S nucleophiles.

Spectroscopic and Analytical Characterization

Structural confirmation is paramount. The following data, sourced from the SpectraBase repository, provides the characteristic spectroscopic signature of the compound[3].

| Analytical Data | Observed Signals and Interpretation |

| ¹H NMR | δ (ppm): ~4.3 (s, 2H, -CO-CH₂ -Cl), ~7.2 (d, 1H, Thiazole CH ), ~7.5 (d, 1H, Thiazole CH ), ~12.3 (br s, 1H, -NH -CO). Interpretation: The singlet at ~4.3 ppm is characteristic of the isolated methylene protons. The two doublets confirm the thiazole ring protons. The broad singlet at high chemical shift is the amide proton. |

| ¹³C NMR | δ (ppm): ~43 (-C H₂Cl), ~114 (Thiazole C -H), ~138 (Thiazole C -H), ~158 (Thiazole C -N), ~165 (-C =O). Interpretation: Key signals include the alkyl chloride carbon, the three distinct thiazole carbons, and the downfield amide carbonyl carbon. |

| Mass Spec (GC-MS) | m/z: 176 (M⁺), 100 ([M-C₂H₂Cl]⁺), 49 ([CH₂Cl]⁺). Interpretation: The molecular ion peak at 176 confirms the molecular weight. The peak at 100 corresponds to the 2-aminothiazole fragment, a common fragmentation pattern. |

| IR Spectroscopy | ν (cm⁻¹): ~3250 (N-H stretch), ~1680 (Amide I, C=O stretch), ~1550 (Amide II, N-H bend), ~750 (C-Cl stretch). Interpretation (Predicted): Strong absorbances are expected for the N-H bond and the amide carbonyl group, which are highly characteristic. The C-Cl stretch appears in the fingerprint region. |

Safety, Handling, and Toxicology

This compound is an irritant and should be handled with care using appropriate personal protective equipment (PPE). The GHS classification highlights its potential hazards.

| GHS Hazard Classification | |

| Pictograms | Danger |

| H-Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H318: Causes serious eye damage. H335: May cause respiratory irritation. |

| P-Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 |

(Source: PubChem[3])

Safe Handling Protocol

Adherence to a strict safety protocol is mandatory when working with this and other α-halo acetamides.

Caption: Figure 4. A three-stage workflow for the safe handling and disposal of the reagent.

Conclusion and Future Outlook

This compound is a compound of significant strategic value in modern chemical synthesis. Its straightforward preparation, combined with the reliable and versatile reactivity of the α-chloroacetamide moiety, establishes it as a premier building block for the elaboration of thiazole-containing molecules. The insights provided in this guide—from synthesis and reactivity to spectroscopic analysis and safety—are intended to empower researchers to confidently and effectively utilize this compound in their discovery programs. As the demand for novel heterocyclic scaffolds continues to grow, the applications for well-designed, reactive intermediates like this one will undoubtedly expand, particularly in the fields of covalent inhibitor design and targeted drug delivery.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

IOSR Journal of Pharmacy and Biological Sciences. Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity. IOSR-JPBS. [Link]

-

Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications. [Link]

-

MDPI. Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide. Molecules. [Link]

-

Organic Syntheses. Chloroacetamide. Organic Syntheses. [Link]

-

ACS Publications. Overview of the Chemistry of 2-Thiazolines. Chemical Reviews. [Link]

-

NIST. Acetamide, 2-chloro-. NIST WebBook. [Link]

-

Scholars Research Library. Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Archives of Applied Science Research. [Link]

-

PubChem. 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. National Center for Biotechnology Information. [Link]

-

NIST. Acetamide, 2-chloro-N,N-diethyl-. NIST WebBook. [Link]

-

ResearchGate. Reaction of compound 3 with 2-chloro-N-(3-methylisoxazol-5-yl)acetamide. ResearchGate. [Link]

-

PubChem. 2-chloro-N,N-dimethylacetamide. National Center for Biotechnology Information. [Link]

-

Royal Society of Chemistry. Supplementary Information. The Royal Society of Chemistry. [Link]

-

PubChem. 2-Chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide. National Center for Biotechnology Information. [Link]

-

NIST. Acetamide, 2-chloro-N,N-di-2-propenyl-. NIST WebBook. [Link]

-

ResearchGate. 2-(2-Fluorophenyl)-N-(1,3-thiazol-2-yl)acetamide. ResearchGate. [Link]

-

NIST. Acetamide, 2-chloro-. NIST WebBook. [Link]

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C5H5ClN2OS | CID 226883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. iosrjournals.org [iosrjournals.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Structure Elucidation of 2-Chloro-N-(1,3-thiazol-2-yl)acetamide

Foreword: The Imperative of Unambiguous Characterization

In the realm of drug discovery and materials science, the thiazole moiety is a cornerstone of heterocyclic chemistry, lauded for its wide spectrum of biological activities.[1][2] The compound 2-Chloro-N-(1,3-thiazol-2-yl)acetamide (IUPAC Name: this compound[3]) is a key intermediate and building block in the synthesis of more complex, pharmacologically active molecules. Its precise molecular structure is the bedrock upon which all subsequent research—be it medicinal chemistry, process development, or quality control—is built. An error in characterization can lead to misinterpreted biological data and wasted resources.

Foundational Properties and Safety Considerations

Before any analytical work commences, a thorough understanding of the compound's known properties and handling requirements is paramount. This ensures both experimental success and, more importantly, personnel safety.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₅ClN₂OS | [3] |

| Molecular Weight | 176.62 g/mol | [3][4] |

| CAS Number | 5448-49-7 | [3][4] |

| Appearance | Solid (form depends on crystallization) | Assumed |

| IUPAC Name | This compound | [3] |

1.1. Mandatory Safety Protocol

The chloroacetamide functional group is a known alkylating agent and warrants careful handling.[5] GHS classifications for this compound and its analogues indicate significant hazards.[3][6][7]

-

Hazard Profile : Harmful if swallowed, causes skin irritation, and may cause serious eye damage.[3][7]

-

Personal Protective Equipment (PPE) : Always wear a lab coat, nitrile gloves (inspect before use), and chemical safety goggles.[8]

-

Handling : Conduct all manipulations within a certified chemical fume hood to avoid inhalation of dust or aerosols.[8][9] Avoid contact with skin and eyes.

-

Disposal : Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste. Do not allow the product to enter drains.[8]

The Elucidation Workflow: A Multi-Pronged Approach

Structural elucidation is a process of evidence accumulation. No single technique provides all the answers. The most robust approach integrates data from multiple orthogonal techniques, as illustrated in the workflow below.

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C5H5ClN2OS | CID 226883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS 5448-49-7 [matrix-fine-chemicals.com]

- 5. chemos.de [chemos.de]

- 6. 2-chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide | C11H8Cl2N2OS | CID 1479320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide | C11H9ClN2OS | CID 2781529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

An In-Depth Technical Guide to 2-Chloro-N-(1,3-thiazol-2-yl)acetamide (CAS 5448-49-7): A Versatile Building Block in Modern Chemistry

Foreword: Unpacking a Privileged Scaffold

In the landscape of synthetic and medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for innovation. The thiazole ring system is one such "privileged scaffold," renowned for its presence in a multitude of biologically active compounds and pharmaceuticals.[1][2][3][4] When this heterocyclic core is functionalized with a reactive chloroacetamide group, the result is 2-Chloro-N-(1,3-thiazol-2-yl)acetamide (CAS 5448-49-7)—a molecule that serves not as an end product, but as a highly versatile and reactive intermediate.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind its synthesis, its chemical behavior, and its strategic application in the construction of complex, high-value molecules. We will explore its fundamental properties, validated synthetic protocols, and the logical framework for its use, grounded in authoritative scientific literature.

Core Molecular Profile and Physicochemical Properties

This compound is a bifunctional organic compound. It synergistically combines the aromatic, electron-rich nature of the 2-aminothiazole core with the electrophilic reactivity of the chloroacetyl group. This duality is the foundation of its utility.

Chemical Structure:

Key Physicochemical Data:

A summary of the compound's essential properties provides a practical foundation for its use in a laboratory setting.

| Property | Value | Source(s) |

| CAS Number | 5448-49-7 | [5][6][7] |

| Molecular Formula | C₅H₅ClN₂OS | [5][6] |

| Molecular Weight | 176.62 g/mol | [5][6] |

| IUPAC Name | This compound | [5][6] |

| Appearance | White to off-white solid/crystals | [8] |

| Melting Point | 167-170 °C | [8] |

| Solubility | >26.5 µg/mL in aqueous solution (pH 7.4) | [5] |

| SMILES | C1=CSC(=N1)NC(=O)CCl | [5][6] |

| InChIKey | LSDJRBFOXKCGFY-UHFFFAOYSA-N | [5][6] |

Synthesis and Reaction Mechanism: A Validated Protocol

The most direct and widely employed synthesis of this compound is the N-acylation of 2-aminothiazole with chloroacetyl chloride.[1][9] This reaction is a classic example of nucleophilic acyl substitution, where the exocyclic amine of the thiazole ring acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride.

Experimental Protocol: Conventional Synthesis

This protocol is a robust, well-established method for laboratory-scale synthesis.

Materials:

-

2-Aminothiazole

-

Chloroacetyl chloride

-

Anhydrous solvent (e.g., Benzene, Toluene, Dichloromethane)

-

Tertiary amine base (e.g., Triethylamine - TEA) or Potassium Carbonate (K₂CO₃)[1][10]

Step-by-Step Methodology:

-

Reactor Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve 2-aminothiazole (1.0 eq) in the chosen anhydrous solvent.

-

Base Addition: Add the base (e.g., K₂CO₃, 2.0 eq) to the solution.[10] The base is critical; it serves to neutralize the HCl byproduct generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.

-

Acylating Agent Addition: Add chloroacetyl chloride (1.0 eq), dissolved in the same anhydrous solvent, dropwise to the stirred mixture at room temperature. The dropwise addition is essential to control the exothermic nature of the reaction.

-

Reaction: Heat the reaction mixture to reflux for 2-4 hours.[1][10] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Isolation: After cooling to room temperature, the reaction mixture can be diluted with a suitable organic solvent like Dichloromethane (DCM).[10] The resulting mixture is then washed with water to remove the base and its salt. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the final white crystalline product.[1]

Workflow Diagram: Synthesis of this compound

Caption: General workflow for the synthesis of the title compound.

Comparative Insight: Microwave-Assisted Synthesis

Modern synthetic chemistry often employs microwave irradiation to accelerate reactions. For chloroacetamide synthesis, this technique drastically reduces reaction times from hours to minutes (e.g., 30-35 mins) and can lead to improved yields when compared to conventional heating methods.[11][12] The choice between methods depends on available equipment, scale, and desired throughput.

Chemical Reactivity and Synthetic Applications

The primary utility of this compound lies in the electrophilic nature of the carbon atom bearing the chlorine. The chlorine atom is a good leaving group, making the compound an excellent alkylating agent for various nucleophiles, particularly sulfur, oxygen, and nitrogen atoms.[13]

This reactivity allows it to serve as a molecular "linker" or "handle" to introduce the thiazole-acetamide moiety into larger, more complex structures. This is a common strategy in the synthesis of potential drug candidates. For instance, it can be reacted with thiol-containing heterocycles (e.g., mercaptobenzimidazoles) to form new C-S bonds, a key step in building libraries of compounds for biological screening.[13]

Role in Drug Discovery and Medicinal Chemistry

While not an active pharmaceutical ingredient itself, this compound is a key intermediate in the synthesis of compounds with a wide range of biological activities. The thiazole nucleus is a component of numerous drugs, and derivatives of this scaffold have shown promise as:

-

Antimicrobial and Antifungal Agents: The combination of a thiazole ring with other pharmacophores often leads to potent antimicrobial activity.[1][9]

-

Anti-inflammatory Agents: Thiazole derivatives are known to exhibit anti-inflammatory properties.[1]

-

Anticancer Agents: Recently, this structural motif has been incorporated into novel tubulin polymerization inhibitors, which are a critical class of anticancer drugs.[3] The acetamide linker provides a rigid and defined spatial orientation for other pharmacophoric groups to bind effectively to their biological targets.

Analytical Characterization

To ensure the identity, purity, and quality of the synthesized compound, a suite of analytical techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides information on the number and environment of protons, while ¹³C NMR identifies the carbon skeleton.

-

Infrared (IR) Spectroscopy: This technique is used to identify key functional groups. Characteristic peaks for this molecule include N-H stretching (amide), C=O stretching (amide), and C-Cl stretching.[9]

-

Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its elemental composition.[9]

-

Chromatography (TLC, HPLC): Thin Layer Chromatography (TLC) is used for reaction monitoring, while High-Performance Liquid Chromatography (HPLC) is used for quantitative purity analysis.[11]

Safety, Handling, and Toxicology

As a reactive chemical intermediate, proper handling of this compound is paramount.

GHS Hazard Classification:

-

Acute Toxicity, Oral: Harmful if swallowed.[5]

-

Skin Corrosion/Irritation: Causes skin irritation.[5][14][15]

-

Serious Eye Damage/Irritation: Causes serious eye irritation or damage.[5][14][15]

-

Acute Toxicity, Inhalation/Dermal: May be harmful if inhaled or in contact with skin.[5]

Safe Handling Protocol

Personal Protective Equipment (PPE) and Engineering Controls:

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[14]

-

Eye Protection: Wear chemical safety goggles or a face shield.[14][16]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves before use and dispose of them properly after handling.[16]

-

Body Protection: Wear a lab coat to prevent skin contact.[14]

Storage and Disposal:

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[15]

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[14][15]

Safety Workflow Diagramdot

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. excli.de [excli.de]

- 5. This compound | C5H5ClN2OS | CID 226883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CAS 5448-49-7 [matrix-fine-chemicals.com]

- 7. 5448-49-7|2-Chloro-N-(thiazol-2-yl)acetamide|BLD Pharm [bldpharm.com]

- 8. barcelonafinechemicals.com [barcelonafinechemicals.com]

- 9. ijpsr.info [ijpsr.info]

- 10. researchgate.net [researchgate.net]

- 11. iosrjournals.org [iosrjournals.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. aksci.com [aksci.com]

- 15. fishersci.com [fishersci.com]

- 16. chemos.de [chemos.de]

An In-depth Technical Guide to 2-Chloro-N-(1,3-thiazol-2-yl)acetamide

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Chloro-N-(1,3-thiazol-2-yl)acetamide, a key chemical intermediate in synthetic organic chemistry and drug discovery. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's nomenclature, properties, synthesis, and applications.

Introduction: A Versatile Heterocyclic Building Block

This compound belongs to the family of α-haloacetamides and is distinguished by the presence of a thiazole ring. The thiazole moiety is a cornerstone in medicinal chemistry, appearing in numerous approved pharmaceuticals due to its wide range of biological activities.[1][2] The compound itself serves as a crucial precursor, leveraging the reactivity of its chloroacetyl group for further chemical modifications. The electrophilic nature of the carbon adjacent to the chlorine atom makes it a prime target for nucleophilic substitution, enabling the construction of more complex molecular architectures. This guide will delve into the fundamental chemical identity, synthesis, and scientific relevance of this important compound.

Chemical Identity and Nomenclature

A precise understanding of a molecule's structure is fundamental to all chemical research. This section elucidates the formal naming conventions and common identifiers for this compound.

IUPAC Nomenclature

The formal name assigned by the International Union of Pure and Applied Chemistry (IUPAC) for this compound is This compound .[3]

This name is systematically derived from its structure:

-

Acetamide : This is the parent functional group, a two-carbon amide (CH₃-CO-NH₂).

-

2-chloro- : This prefix indicates that a chlorine atom is substituted on the second carbon of the acetamide backbone (the carbon of the acetyl group that is not the carbonyl carbon).

-

N-(1,3-thiazol-2-yl) : This part of the name specifies that the substituent is attached to the nitrogen atom (N-) of the acetamide. The substituent itself is a thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen. The numbers 1,3- denote the positions of the sulfur and nitrogen atoms in the ring, respectively. The -2-yl suffix indicates that the thiazole ring is attached to the acetamide's nitrogen via its second carbon atom.

Caption: IUPAC Naming Convention Breakdown.

Synonyms and Identifiers

In scientific literature and commercial catalogs, a compound is often referred to by various names and codes. The following table summarizes the key identifiers for this compound.[3]

| Identifier Type | Value | Source |

| IUPAC Name | This compound | PubChem[3] |

| CAS Number | 5448-49-7 | PubChem[3] |

| Molecular Formula | C₅H₅ClN₂OS | PubChem[3] |

| Molecular Weight | 176.62 g/mol | PubChem[3] |

| Common Synonyms | 2-Chloro-N-thiazol-2-yl-acetamide | PubChem[3] |

| 2-chloro-N-(thiazol-2-yl)acetamide | PubChem[3] | |

| Acetamide, 2-chloro-N-(2-thiazolyl)- | PubChem[3] | |

| InChIKey | LSDJRBFOXKCGFY-UHFFFAOYSA-N | PubChem[3] |

| Canonical SMILES | C1=CSC(=N1)NC(=O)CCl | PubChem[3] |

Chemical Structure

The two-dimensional structure provides a clear representation of the atomic connectivity.

Caption: Chemical structure of this compound.

Synthesis and Reactivity

The synthesis of this compound is typically achieved through a nucleophilic acyl substitution reaction. The general principle involves the acylation of 2-aminothiazole with a reactive derivative of chloroacetic acid.

Experimental Protocol: Synthesis via Chloroacetylation

This protocol describes a standard laboratory procedure for the synthesis of the title compound from 2-aminothiazole and chloroacetyl chloride.[4][5]

Materials:

-

2-Aminothiazole

-

Chloroacetyl chloride

-

Triethylamine (TEA) or another suitable non-nucleophilic base

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene)

-

Standard laboratory glassware and magnetic stirrer

-

Ice bath

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-aminothiazole (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction and minimize side product formation.

-

Reagent Addition: Add a solution of chloroacetyl chloride (1.05 equivalents) in anhydrous dichloromethane dropwise to the stirred mixture over 30 minutes. The slow addition prevents a rapid temperature increase.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with a dilute HCl solution, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product, this compound.

Caption: Workflow for the synthesis of this compound.

Mechanistic Rationale and Reactivity

The synthesis proceeds via a nucleophilic attack of the primary amine group of 2-aminothiazole on the highly electrophilic carbonyl carbon of chloroacetyl chloride. The presence of a base like triethylamine is essential to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation and preventing protonation of the starting amine.

The primary site of reactivity on the resulting molecule is the C-Cl bond. The chlorine atom is an excellent leaving group, making the adjacent carbon susceptible to attack by a wide range of nucleophiles (e.g., amines, thiols, alcohols). This reactivity is the cornerstone of its utility as a synthetic intermediate for building larger, more functionalized molecules.[4]

Applications in Research and Drug Development

This compound is not typically an end-product but rather a versatile intermediate. Its value lies in its ability to introduce the N-(thiazol-2-yl)acetamide moiety into a target structure.

-

Synthetic Intermediate: It is a key building block for synthesizing a variety of heterocyclic compounds. The reactive chloro group allows for S-alkylation, N-alkylation, and O-alkylation reactions, forming new carbon-sulfur, carbon-nitrogen, and carbon-oxygen bonds, respectively.[4]

-

Medicinal Chemistry: Thiazole-containing compounds exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This precursor is used in the synthesis of novel drug candidates that incorporate the thiazole scaffold, which is valued for its metabolic stability and ability to engage in hydrogen bonding.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[3]

-

Handling: Use appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Ataman Kimya. (n.d.). ACETAMIDE. Retrieved from [Link]

-

Abdel-Latif, E. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications. Retrieved from [Link]

-

National Institutes of Health. (n.d.). N-(Thiazol-2-yl)acetamide. PMC. Retrieved from [Link]

-

PubChem. (n.d.). 2-chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Chloroacetamide. Retrieved from [Link]

-

IOSR Journal. (n.d.). Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity. Retrieved from [Link]

-

Scholars Research Library. (2011). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Retrieved from [Link]

-

ResearchGate. (2016). 2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. Retrieved from [Link]

Sources

2-Chloro-N-(1,3-thiazol-2-yl)acetamide mechanism of action

An In-depth Technical Guide to the Mechanistic Landscape of 2-Chloro-N-(1,3-thiazol-2-yl)acetamide and its Derivatives

This guide provides a comprehensive technical overview of this compound, a foundational scaffold in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to explain the causality behind experimental designs and to propose logical frameworks for elucidating the mechanisms of action for this class of compounds. While the precise molecular mechanism of the parent compound is not extensively documented, this guide synthesizes data from its numerous derivatives to postulate its biological activities and to provide robust protocols for further investigation.

Introduction: The Thiazole Acetamide Core

The 1,3-thiazole ring is a privileged scaffold in drug discovery, appearing in a wide array of clinically significant molecules, including the antibiotic Penicillin and the tyrosine kinase inhibitor Dasatinib.[1][2] Its unique electronic properties and ability to form key hydrogen bonds make it an excellent pharmacophore. When combined with a chloroacetamide group, as in this compound, it becomes a versatile intermediate for creating libraries of novel compounds with diverse biological activities.[3][4][5] The inherent reactivity of the chlorine atom allows for nucleophilic substitution, providing a straightforward method to introduce various functional groups and explore structure-activity relationships (SAR).[6][7]

This guide will explore the postulated mechanisms of action for this compound class, grounded in the observed biological effects of its derivatives, which prominently include antimicrobial and anticancer activities.

Postulated Mechanisms of Action: Insights from Derivatives

The therapeutic potential of this compound is best understood by examining the biological targets of its more complex analogues. The core structure serves as a building block, and its derivatization leads to compounds with significant inhibitory actions against various enzymes and cellular processes.

Antimicrobial Activity: Targeting Essential Bacterial Enzymes

Derivatives of the thiazole acetamide scaffold have demonstrated significant potential as antibacterial agents, active against both Gram-positive and Gram-negative bacteria.[3][8][9] Molecular docking studies on these derivatives suggest a multi-target mechanism of action.

-

Inhibition of DNA Gyrase and Kinases: Docking studies performed on hybrid molecules containing the 2-mercaptobenzothiazole acetamide core revealed that these compounds likely inhibit bacterial growth by interacting with the same hydrophobic pockets as established antibiotics like levofloxacin.[3] The primary targets are believed to be essential enzymes for bacterial survival, such as DNA gyrase and various bacterial kinases.[3] The inhibition of DNA gyrase prevents DNA replication, leading to bacterial cell death.

The following diagram illustrates the proposed antibacterial mechanism.

Caption: Postulated antibacterial mechanism of thiazole acetamide derivatives.

Anticancer Activity: Disrupting Cancer Cell Machinery

The thiazole nucleus is a cornerstone in the development of anticancer agents.[1][2][10] Derivatives of this compound have shown antiproliferative activity against various cancer cell lines, suggesting they may act on multiple fronts to inhibit tumor growth.[4][11]

-

Enzyme Inhibition: A key strategy in cancer therapy is the inhibition of enzymes that are overexpressed or hyperactive in tumor cells.[10] Thiazole-containing compounds have been successfully designed as inhibitors for several critical enzymes:

-

Human Lactate Dehydrogenase A (hLDHA): Some thiazole derivatives have been designed to inhibit hLDHA, an enzyme crucial for anaerobic glycolysis (the Warburg effect), a metabolic hallmark of many cancers.[12] By disrupting this pathway, the compounds can starve cancer cells of energy.

-

Protein Kinases: Kinases are central to cell signaling pathways that control growth, proliferation, and survival. Thiazole derivatives have been developed as potent inhibitors of various protein kinases, including Cyclin-Dependent Kinases (CDKs) and B-RAFV600E, which are often mutated or dysregulated in cancer.[10]

-

The diagram below outlines the potential anticancer mechanisms.

Caption: Potential anticancer mechanisms of thiazole acetamide derivatives.

Experimental Protocols for Mechanistic Elucidation

To validate these postulated mechanisms and fully characterize the activity of this compound or its novel derivatives, a systematic experimental approach is required. The following protocols provide a self-validating framework for investigation.

Synthesis of 2-Chloro-N-(thiazol-2-yl)acetamide Derivatives

The core directive of synthesizing derivatives is to explore SAR. This protocol is a generalized procedure based on established literature.[4][6][9]

Workflow Diagram:

Caption: Workflow for synthesizing a library of thiazole acetamide derivatives.

Step-by-Step Protocol:

-

Dissolution: Dissolve 2-aminothiazole (1 equivalent) and a mild base such as triethylamine or potassium carbonate (1-1.2 equivalents) in a suitable aprotic solvent (e.g., chloroform, DMF, or toluene) in a round-bottom flask.

-

Cooling: Place the flask in an ice bath to cool the mixture to 0-5 °C. This is critical to control the exothermic reaction with the highly reactive acid chloride.

-

Addition of Chloroacetyl Chloride: Add chloroacetyl chloride (1 equivalent) dropwise to the stirred solution. Maintaining a low temperature prevents side reactions.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, pour the reaction mixture into crushed ice or cold water to precipitate the product, this compound.

-

Purification & Derivatization:

-

Filter, wash, and dry the intermediate product.

-

For derivatization, react the intermediate with various nucleophiles (e.g., substituted anilines, heterocyclic amines) in a suitable solvent, often with refluxing, to yield the final derivative library.

-

-

Characterization: Confirm the structure and purity of the final compounds using spectroscopic methods (¹H-NMR, ¹³C-NMR, FTIR) and Mass Spectrometry.[3][11][13]

In Vitro Antimicrobial Susceptibility Testing

This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Step-by-Step Protocol:

-

Bacterial Culture Preparation: Grow selected bacterial strains (e.g., S. aureus, E. coli) in appropriate broth overnight to reach the logarithmic growth phase.

-

Compound Preparation: Prepare a stock solution of each test compound in DMSO. Create a series of two-fold dilutions in a 96-well microtiter plate using Mueller-Hinton broth.

-

Inoculation: Adjust the bacterial culture to a concentration of approximately 5 x 10⁵ CFU/mL and add it to each well of the microtiter plate. Include positive (bacteria only) and negative (broth only) controls.

-

Incubation: Incubate the plates at 37 °C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

In Vitro Anticancer Activity (SRB Assay)

The Sulforhodamine B (SRB) assay is a reliable method for assessing cell density based on the measurement of cellular protein content.

Step-by-Step Protocol:

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7, HeLa) in 96-well plates at an appropriate density and allow them to adhere for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours.

-

Cell Fixation: Discard the medium and fix the cells with cold 10% trichloroacetic acid (TCA) for 1 hour at 4 °C. This step cross-links proteins to the plate.

-

Staining: Wash the plates with water and stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Wash and Solubilize: Remove the unbound dye by washing with 1% acetic acid. Air dry the plates and solubilize the bound stain with 10 mM Tris base solution.

-

Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the number of living cells. Calculate the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Quantitative Data Summary

While specific data for the parent compound this compound is sparse, the following table summarizes representative activity data for some of its derivatives from the literature to illustrate the scaffold's potential.

| Compound Class | Target Organism/Cell Line | Activity Type | Representative IC₅₀ / MIC | Reference |

| 2-Mercaptobenzothiazole Acetamide Derivatives | B. subtilis, S. aureus | Antibacterial | MIC ≈ 8-16 µg/mL | [3] |

| N-(4-(4-bromophenyl)thiazol-2-yl) Acetamide Derivatives | MCF-7 (Breast Cancer) | Anticancer | IC₅₀ ≈ 5-10 µM | [4][11] |

| Thiazole Phenyl Sulfonyl Derivatives | B-RAFV600E Kinase | Enzyme Inhibition | IC₅₀ ≈ 23 nM | [10] |

| N-phenyl Acetamide Thiazolidinedione Derivatives | S. aureus, E. coli | Antibacterial | Zone of Inhibition ≈ 15-20 mm | [8] |

Conclusion and Future Directions

This compound is a highly valuable chemical scaffold. Evidence from its numerous derivatives strongly suggests that its biological activities are likely driven by the inhibition of key enzymes in pathogenic microbes and cancer cells, including bacterial DNA gyrases and protein kinases. The chloroacetamide moiety serves as a reactive handle, enabling the synthesis of large compound libraries for probing structure-activity relationships.

Future research should focus on:

-

Direct Target Identification: Employing techniques like affinity chromatography or activity-based protein profiling to identify the specific molecular targets of the parent compound and its most active derivatives.

-

Elucidation of Signaling Pathways: Investigating the downstream cellular effects of compound treatment using transcriptomics and proteomics.

-

Pharmacokinetic Profiling: Evaluating the ADMET (absorption, distribution, metabolism, excretion, toxicity) properties of lead compounds to assess their drug-likeness.

By following the integrated synthetic and biological protocols outlined in this guide, researchers can systematically explore the vast potential of the thiazole acetamide scaffold and contribute to the development of next-generation therapeutic agents.

References

-

Sheikh, A. S., Nadeem, H., Khan, M. T., Saeed, A., & Murtaza, B. (2023). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. PMC NIH. [Link]

-

Rawal, B. M., et al. (2011). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Scholars Research Library. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Sharma, et al. (2019). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. ResearchGate. [Link]

-

MDPI. (2021). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. MDPI. [Link]

-

Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

-

Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). Journal of the Iranian Chemical Society. [Link]

-

Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (2010). ResearchGate. [Link]

-

Kumar, R., et al. (2023). Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lactate Dehydrogenase A Enzyme. ACS Omega. [Link]

-

Yurttaş, L., et al. (2013). Synthesis and analgesic activity of some acetamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Sharma, et al. (2019). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. PMC - PubMed Central. [Link]

-

Thiazoles that have recently been designed and produced as possible anticancer agents. (2023). ResearchGate. [Link]

-

Al-Etaibi, A. M., et al. (2021). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega. [Link]

-

Isika, D. K., & Sadik, O. A. (2022). Design, synthesis, biological and computational studies of flavonoid acetamide derivatives. Digital Commons @ NJIT. [Link]

-

New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. (2022). Archives of Pharmacy Practice. [Link]

-

PubChem. 2-chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide. National Center for Biotechnology Information. [Link]

-

Ayati, A., et al. (2020). Review of the synthesis and biological activity of thiazoles. Taylor & Francis Online. [Link]

-

Yurttaş, L., et al. (2020). Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. MDPI. [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). PMC - PubMed Central. [Link]

-

PubChemLite. This compound. PubChemLite. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. tandfonline.com [tandfonline.com]

- 7. 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide | 5039-16-7 | Benchchem [benchchem.com]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 9. jocpr.com [jocpr.com]

- 10. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide [mdpi.com]

An In-depth Technical Guide to the Solubility of 2-Chloro-N-(1,3-thiazol-2-yl)acetamide in Organic Solvents

Foreword: Understanding the Solubility Profile of a Key Synthetic Intermediate

Welcome to a comprehensive exploration of the solubility characteristics of 2-Chloro-N-(1,3-thiazol-2-yl)acetamide. This molecule, with the chemical formula C₅H₅ClN₂OS, is a significant building block in medicinal chemistry and drug development, often serving as a precursor for more complex bioactive compounds.[1] A thorough understanding of its solubility in various organic solvents is paramount for researchers and scientists. It dictates the choice of reaction media, purification strategies like recrystallization, and formulation approaches. This guide is designed to provide a deep dive into the theoretical and practical aspects of this compound's solubility, moving beyond simple data points to explain the underlying chemical principles.

Physicochemical Properties: A Molecular Portrait

To predict and understand the solubility of this compound, we must first examine its molecular structure and inherent properties.

Molecular Structure:

Caption: Molecular structure of this compound.

This compound possesses several key functional groups that dictate its polarity and potential for intermolecular interactions:

-

Thiazole Ring: A heterocyclic aromatic ring containing sulfur and nitrogen. The lone pairs on these heteroatoms can act as hydrogen bond acceptors.

-

Amide Linkage (-NH-C=O): This is a highly polar group capable of acting as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group).

-

Chloromethyl Group (-CH₂Cl): The electronegative chlorine atom induces a dipole moment, adding to the overall polarity of the molecule.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₅ClN₂OS | PubChem[2] |

| Molecular Weight | 176.62 g/mol | PubChem[2] |

| Appearance | Likely a solid at room temperature | General knowledge of similar compounds[3] |

| Aqueous Solubility | >26.5 µg/mL at pH 7.4 | PubChem[2] |

The molecule's structure suggests a moderate to high polarity. The presence of multiple polar functional groups and hydrogen bonding capabilities are the primary drivers of its solubility behavior. The principle of "like dissolves like" is the cornerstone of predicting its solubility in various organic solvents.[4][5] Polar solvents will be more effective at dissolving this compound than nonpolar solvents.

Predicted Solubility in Common Organic Solvents

Table 2: Predicted Solubility Profile

| Solvent | Polarity | Predicted Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | High | Very Soluble | A highly polar aprotic solvent, excellent at solvating polar molecules and accepting hydrogen bonds. |

| Dimethylformamide (DMF) | High | Very Soluble | Similar to DMSO, DMF is a polar aprotic solvent capable of strong dipole-dipole interactions.[6] |

| Methanol | High | Soluble | A polar protic solvent that can engage in hydrogen bonding with the amide and thiazole groups. |

| Ethanol | High | Soluble | Similar to methanol, but slightly less polar. Recrystallization from ethanol is plausible, suggesting moderate solubility at room temperature and higher solubility when heated.[6][7] |

| Acetone | Medium-High | Moderately Soluble | A polar aprotic solvent with a strong dipole moment that can interact with the polar groups of the solute. |

| Acetonitrile | Medium-High | Moderately Soluble | A polar aprotic solvent that can engage in dipole-dipole interactions. |

| Ethyl Acetate | Medium | Sparingly Soluble | Less polar than the above solvents, it will have a reduced capacity to solvate the highly polar amide group. |

| Dichloromethane (DCM) | Medium | Sparingly Soluble | A common solvent for organic reactions, its moderate polarity may allow for some dissolution. |

| Toluene | Low | Insoluble | A nonpolar aromatic solvent, unlikely to effectively solvate the polar functional groups. |

| Hexane | Low | Insoluble | A nonpolar aliphatic solvent, very poor at dissolving polar compounds. |

Experimental Protocol for Solubility Determination: A Self-Validating Approach

To empirically determine the solubility of this compound, a robust and reproducible experimental protocol is essential. The following describes the isothermal shake-flask method, a gold standard for solubility measurement.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or small flasks with screw caps

-

Constant temperature shaker bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Workflow for Solubility Determination

Caption: Experimental workflow for the shake-flask solubility determination method.

Step-by-Step Methodology

-

Preparation of Standard Solutions for HPLC Calibration:

-

Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile) in a volumetric flask to prepare a stock solution of known concentration.

-

Perform serial dilutions to create a series of calibration standards of lower, known concentrations.

-

Inject these standards into the HPLC to generate a calibration curve (Peak Area vs. Concentration).

-

-

Equilibration:

-

For each solvent to be tested, add an excess amount of solid this compound to a vial containing a known volume (e.g., 5 mL) of the solvent. The excess solid is crucial to ensure saturation.

-

Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient time (typically 24 to 48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

-

Sampling and Analysis:

-

After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any suspended solid particles, which would lead to an overestimation of solubility.

-

Accurately dilute the filtered sample with a suitable solvent to bring its concentration within the range of the HPLC calibration curve.

-

Analyze the diluted sample by HPLC and determine its concentration using the previously generated calibration curve.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

-

Implications for Research and Development

A clear understanding of the solubility of this compound has direct and practical consequences in a laboratory setting:

-

Reaction Chemistry: The choice of solvent for a reaction involving this compound will depend on its ability to dissolve both the starting material and other reagents. Solvents like DMF or acetonitrile are likely good candidates for homogeneous reaction mixtures.

-

Purification: Recrystallization is a common technique for purifying solid compounds. A suitable solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or a mixture of ethanol and water could be effective for this compound.

-

Analytical Chemistry: For techniques like HPLC, knowing the solubility helps in preparing stock solutions and choosing the appropriate mobile phase.

Conclusion

While a comprehensive, publicly available database on the solubility of this compound in a wide array of organic solvents is lacking, a systematic approach based on its physicochemical properties allows for robust predictions. The molecule's inherent polarity, driven by its amide linkage and thiazole ring, suggests high solubility in polar solvents like DMSO and DMF, and moderate solubility in alcohols and other polar aprotic solvents. For precise quantitative data, the isothermal shake-flask method, coupled with HPLC analysis, provides a reliable and accurate experimental pathway. This foundational knowledge is indispensable for the effective utilization of this important chemical intermediate in the advancement of chemical synthesis and drug discovery.

References

- Rawal, B. M., et al. (2011). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Archives of Applied Science Research, 3(5), 540-548.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Katke, S. A., et al. (2011). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research (IJPSR), 2(7), 148-155.

-

Wikipedia. (2023). Chloroacetamide. Retrieved from [Link]

-

PubChem. (n.d.). 2-chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Experiment 1 Determination of Solubility Class. (n.d.). Retrieved from [Link]

- Khan, I., et al. (2023). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. Molecules, 28(5), 2345.

- Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.

-

LibreTexts. (2021). Solubility of Organic Compounds. Retrieved from [Link]

- Shaaban, H. G. (2016). Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide. Al-Mustansiriyah Journal of Science, 27(4), 1-10.

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

IOSR Journal. (n.d.). Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity. Retrieved from [Link]

-

Knoevenagel, E. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Chemistry For Everyone. (2023, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

PubChem. (n.d.). 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

- Yunus, U., et al. (2008). N-(Thiazol-2-yl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2369.

Sources

- 1. Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C5H5ClN2OS | CID 226883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Chloroacetamide - Wikipedia [en.wikipedia.org]

- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 5. m.youtube.com [m.youtube.com]

- 6. ijpsr.info [ijpsr.info]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

An In-depth Technical Guide to 2-Chloro-N-(1,3-thiazol-2-yl)acetamide: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-N-(1,3-thiazol-2-yl)acetamide, a key heterocyclic intermediate in medicinal chemistry. The document details the molecule's fundamental chemical and physical properties, outlines a robust and detailed protocol for its synthesis, and explores its significance as a versatile building block for developing pharmacologically active agents. The narrative emphasizes the causality behind synthetic choices and discusses the well-established biological potential of the broader class of thiazole acetamide derivatives, which includes antibacterial, antifungal, and anticancer activities. Safety protocols, handling procedures, and an exemplary experimental workflow for biological screening are also presented to equip researchers with field-proven insights for their work with this compound.

Introduction: The Significance of the Thiazole Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to act as a bioisostere for other functional groups have led to its incorporation into numerous FDA-approved drugs, including the antimicrobial sulfathiazole and the antiretroviral ritonavir.[1][3] The thiazole nucleus is a cornerstone in the development of agents with a wide spectrum of therapeutic applications, such as anticancer, anti-inflammatory, antibacterial, and antifungal properties.[3][4]

The N-acetamido-thiazole moiety, in particular, serves as a critical pharmacophore. The chloroacetamide group, as seen in this compound, is a reactive electrophile. This feature makes the compound an exceptionally useful intermediate, allowing for facile nucleophilic substitution reactions to build a diverse library of more complex molecules. By reacting the terminal chlorine atom with various nucleophiles (e.g., amines, thiols), scientists can systematically modify the parent structure to optimize biological activity, selectivity, and pharmacokinetic profiles, a core tenet of modern drug discovery.[1]

Chemical and Physical Properties

This compound is a small molecule whose properties are defined by its thiazole ring and reactive chloroacetamide side chain. A summary of its key identifiers and computed properties is provided below.

| Property | Value | Source |

| Molecular Formula | C₅H₅ClN₂OS | [5] |

| Molecular Weight | 176.62 g/mol | [5] |

| CAS Number | 5448-49-7 | [5][6] |

| IUPAC Name | This compound | [5] |

| Appearance | Assumed to be a solid (based on related compounds) | |

| Solubility | >26.5 µg/mL (in aqueous buffer at pH 7.4) | [5] |

| SMILES | C1=CSN=C1NC(=O)CCl | |

| InChIKey | LSDJRBFOXKCGFY-UHFFFAOYSA-N | [5] |

Note: Experimental data on properties like melting point and detailed spectral analysis are not widely published. Commercial suppliers note that analytical data is not routinely collected for this compound, and the buyer assumes responsibility for confirming identity and purity.[6]

Synthesis of this compound

The synthesis of the title compound is a standard N-acylation reaction. The most direct and common method involves the reaction of 2-aminothiazole with chloroacetyl chloride. The thiazole nitrogen is nucleophilic and attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of the amide bond. A non-nucleophilic base is required to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.

Detailed Step-by-Step Synthesis Protocol

This protocol is based on established methodologies for the acylation of aminothiazoles.[7]

Materials:

-

2-Aminothiazole

-

Chloroacetyl chloride

-

Potassium carbonate (K₂CO₃), anhydrous

-

Chloroform (CHCl₃), anhydrous

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Standard laboratory glassware for reflux, filtration, and extraction

-

Rotary evaporator

-

TLC plates (silica gel)

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-aminothiazole (e.g., 0.1 mol) in 100 mL of anhydrous chloroform.

-

Addition of Base: Add anhydrous potassium carbonate (e.g., 0.2 mol, 2 equivalents) to the solution. This heterogeneous mixture will act as an acid scavenger.

-

Addition of Acylating Agent: While stirring the mixture vigorously, add chloroacetyl chloride (e.g., 0.1 mol, 1 equivalent) dropwise at room temperature. The addition may be exothermic; a water bath can be used for cooling if necessary.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 60-65°C) and maintain for 8-12 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane). The disappearance of the 2-aminothiazole spot indicates reaction completion.

-

Workup - Filtration: Cool the reaction mixture to room temperature. Filter the solid potassium carbonate and potassium chloride salts from the mixture and wash the solid cake with a small amount of fresh chloroform.

-

Workup - Extraction: Transfer the combined chloroform filtrate to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to remove any remaining acid) and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to yield the final product, this compound.

Synthesis Workflow and Mechanism

The workflow illustrates the key steps from reactants to the purified final product.

This strategy allows for the systematic exploration of structure-activity relationships (SAR). By synthesizing a library of derivatives and testing them in biological assays, medicinal chemists can identify which chemical modifications enhance potency and selectivity for a given biological target. Thiazole-acetamide derivatives have shown promise in several therapeutic areas:

-

Antibacterial and Antifungal Agents: Many thiazole derivatives exhibit potent antimicrobial activity. [4][7]The core structure can interfere with essential microbial pathways.

-

Anticancer Agents: The thiazole ring is a component of several clinical and preclinical anticancer drugs, such as Dasatinib. [2]Derivatives have been shown to inhibit cancer cell proliferation through various mechanisms.

-

Anti-inflammatory and Analgesic Activity: Thiazole-containing compounds have been investigated for their ability to modulate inflammatory pathways. [4]

Safety, Handling, and Storage

As a reactive chemical intermediate, this compound requires careful handling to ensure laboratory safety.

GHS Hazard Classification:

-

Acute Toxicity, Oral: Harmful if swallowed.

-

Skin Corrosion/Irritation: May cause skin irritation.

-

Serious Eye Damage/Eye Irritation: May cause serious eye irritation or damage.

-

Acute Toxicity, Dermal/Inhalation: May be harmful in contact with skin or if inhaled.

Recommended Safety Protocols:

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle only inside a certified chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations for hazardous chemical waste.

Example Experimental Protocol: Antibacterial Susceptibility Testing

To assess the potential of derivatives synthesized from the title compound, a standard microbiology assay such as a Minimum Inhibitory Concentration (MIC) test can be performed.

Objective: To determine the lowest concentration of a novel thiazole derivative that inhibits the visible growth of a target bacterium.

Protocol:

-

Prepare Bacterial Inoculum: Culture a target bacterial strain (e.g., Staphylococcus aureus or Escherichia coli) in appropriate broth (e.g., Mueller-Hinton Broth) to a standardized concentration (e.g., 0.5 McFarland standard).

-

Prepare Compound Plate: In a 96-well microtiter plate, perform a serial two-fold dilution of the test compound (dissolved in DMSO and then diluted in broth) to create a range of concentrations. Include a positive control (broth + bacteria, no compound) and a negative control (broth only).

-

Inoculation: Add the standardized bacterial inoculum to each well (except the negative control).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Data Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration at which no bacterial growth is observed.

Conclusion

This compound is a compound of significant strategic importance in the field of drug discovery. While not an end-product itself, its well-defined chemical properties and reactive handle make it an invaluable starting material for the synthesis of diverse molecular libraries. The rich history of the thiazole scaffold in medicine provides a strong rationale for its continued use in the search for novel therapeutics. This guide has provided the core technical knowledge—from synthesis to potential application—to empower researchers to effectively and safely utilize this versatile chemical building block in their scientific endeavors.

References

-

Rawal, B. M., et al. (2011). Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives. Archives of Applied Science Research, 3(5), 540-548. Available from: [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 226883, this compound. Retrieved from [Link]

-

Yadav, P., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 49(1), 1-16. Available from: [Link]

-

Singh, A., et al. (2022). Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. Journal of Molecular Structure, 1265, 133479. Available from: [Link]

-

Patil, V., et al. (2014). Comparative studies on Synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-Yl) Acetamide using Microwave irradiation and Conventional techniques and their Antioxidant activity. IOSR Journal of Pharmacy and Biological Sciences, 9(1), 11-15. Available from: [Link]

-

Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698. Available from: [Link]

-

Al-Ostath, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4936. Available from: [Link]

-

Abdel-Wahab, B. F., et al. (2021). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega, 6(1), 614–623. Available from: [Link]

-